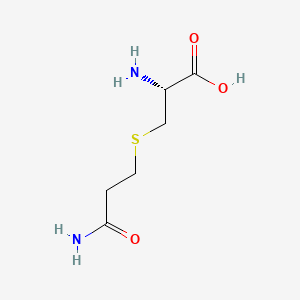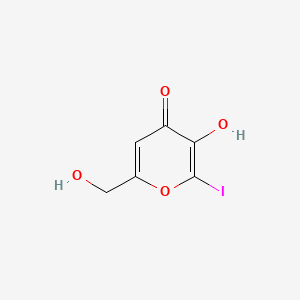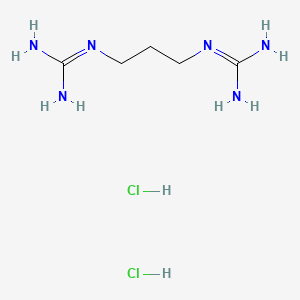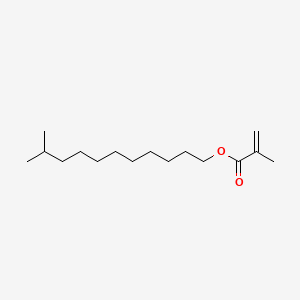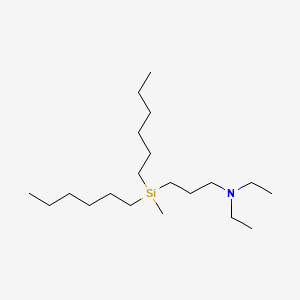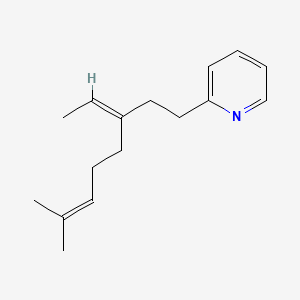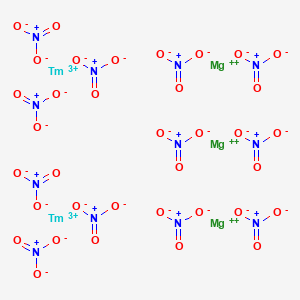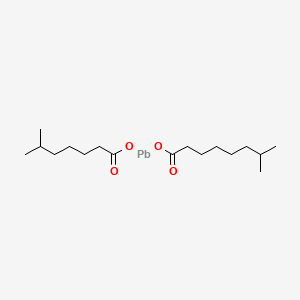
(Isononanoato-O)(isooctanoato-O)lead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isononanoato-O)(isooctanoato-O)lead is a chemical compound with the molecular formula C₁₇H₃₂O₄Pb and a molecular weight of 507.63 g/mol . It is a lead-based compound that is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isononanoato-O)(isooctanoato-O)lead typically involves the reaction of lead salts with isononanoic acid and isooctanoic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the careful addition of lead salts to a mixture of isononanoic acid and isooctanoic acid, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(Isononanoato-O)(isooctanoato-O)lead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides.
Reduction: It can be reduced to form lead metal or other lead-containing compounds.
Substitution: The compound can undergo substitution reactions where the isononanoato or isooctanoato groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and various organic solvents. The reactions are typically carried out at controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include lead oxides, lead metal, and substituted lead compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Isononanoato-O)(isooctanoato-O)lead has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products, including coatings and stabilizers.
Mechanism of Action
The mechanism of action of (Isononanoato-O)(isooctanoato-O)lead involves its interaction with molecular targets in the system. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Lead acetate: Another lead-based compound with different chemical properties.
Lead nitrate: A lead compound used in various industrial applications.
Lead oxide: A common lead compound with distinct chemical properties.
Uniqueness
(Isononanoato-O)(isooctanoato-O)lead is unique due to its specific combination of isononanoato and isooctanoato groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other lead compounds may not be as effective .
Properties
CAS No. |
94246-84-1 |
|---|---|
Molecular Formula |
C17H32O4Pb |
Molecular Weight |
507 g/mol |
IUPAC Name |
6-methylheptanoyloxy(7-methyloctanoyloxy)lead |
InChI |
InChI=1S/C9H18O2.C8H16O2.Pb/c1-8(2)6-4-3-5-7-9(10)11;1-7(2)5-3-4-6-8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
UNIFOJQSOVYZIY-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)O[Pb]OC(=O)CCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


